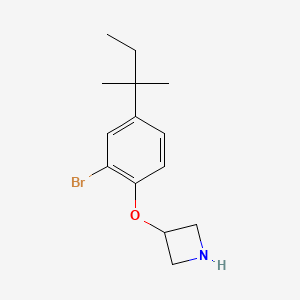

3-Azetidinyl 2-bromo-4-(tert-pentyl)phenyl ether

Description

Properties

IUPAC Name |

3-[2-bromo-4-(2-methylbutan-2-yl)phenoxy]azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrNO/c1-4-14(2,3)10-5-6-13(12(15)7-10)17-11-8-16-9-11/h5-7,11,16H,4,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHEPWFRXFVFYJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC(=C(C=C1)OC2CNC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azetidinyl 2-bromo-4-(tert-pentyl)phenyl ether typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. This step often requires the use of strong bases or acids to facilitate ring closure.

Bromination: The introduction of the bromine atom is usually achieved through electrophilic bromination reactions. Common reagents for this step include bromine (Br2) or N-bromosuccinimide (NBS).

Ether Formation: The final step involves the formation of the ether linkage. This can be accomplished through nucleophilic substitution reactions, where the azetidine derivative reacts with a tert-pentyl phenol under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Azetidinyl 2-bromo-4-(tert-pentyl)phenyl ether can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

3-Azetidinyl 2-bromo-4-(tert-pentyl)phenyl ether has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Azetidinyl 2-bromo-4-(tert-pentyl)phenyl ether involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, leading to modulation of biological pathways. The bromine atom and tert-pentyl group may also contribute to the compound’s reactivity and binding affinity. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Brominated Aromatic Ethers

- Broflanilide (ISO common name): Shares a brominated phenyl core but differs in substituents. Its 4-position is substituted with a perfluoropropan-2-yl group (a fluorinated analog of tert-pentyl), enhancing thermal stability and resistance to oxidative degradation compared to non-fluorinated tert-pentyl groups. The trifluoromethyl and fluoro-benzamide groups in Broflanilide contribute to its insecticidal activity, whereas the azetidinyl group in the target compound may confer distinct hydrogen-bonding capabilities .

- Ethyl 2-chloro-5-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl ether (825608-56-8) : Contains a sulfonyl-piperazinyl group instead of azetidinyl. The electron-withdrawing sulfonyl group increases acidity of adjacent hydrogens, contrasting with the electron-donating azetidinyl ether. This difference likely alters solubility and metabolic pathways .

tert-Pentyl-Substituted Ethers

- Ethyl tert-pentyl ether : Highlighted in for its propensity to form unstable peroxides upon exposure to oxygen, a hazard shared with other ethers bearing branched alkyl groups like tert-pentyl. The target compound’s tert-pentyl group may similarly necessitate stringent storage conditions (e.g., under inert gas, with stabilizers) to mitigate peroxide formation .

Physical and Chemical Properties

Reactivity and Hazard Considerations

The tert-pentyl group in this compound poses a peroxidation risk akin to ethyl tert-pentyl ether, necessitating handling protocols to exclude oxygen . In contrast, Broflanilide’s fluorinated substituents mitigate such risks but introduce environmental persistence concerns due to C-F bond stability . The azetidinyl moiety’s strain may increase susceptibility to ring-opening reactions under acidic or nucleophilic conditions, diverging from the stability of non-cyclic ethers like those in .

Biological Activity

3-Azetidinyl 2-bromo-4-(tert-pentyl)phenyl ether is a synthetic compound with significant biological activity, particularly in the realms of pharmacology and medicinal chemistry. This compound is characterized by its unique structure, which includes an azetidine ring and a brominated phenyl ether moiety. Its molecular formula is , and it has gained attention for its potential therapeutic applications.

The biological activity of this compound primarily involves its interaction with various molecular targets, including receptors and enzymes. The azetidine ring enhances the compound's ability to bind to specific biological targets, leading to modulation of cellular pathways. This mechanism underlies its potential effects in various therapeutic contexts, including:

- Neurotransmission : The compound may influence neurotransmitter release by interacting with nicotinic acetylcholine receptors (nAChRs), which are critical for cognitive functions and mood regulation.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against several bacterial strains, suggesting its potential use in treating infections.

Antimicrobial Properties

Research has demonstrated that this compound possesses significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values against various microorganisms are summarized below:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that the compound could be a candidate for further development as an antibiotic agent.

Anti-inflammatory Effects

In addition to its antimicrobial properties, the compound has been investigated for its anti-inflammatory effects. Studies suggest that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and promoting anti-inflammatory mediators. This activity could have implications for treating chronic inflammatory conditions such as arthritis.

Neuroprotective Effects

A study conducted by Zhang et al. (2023) explored the neuroprotective effects of this compound in a mouse model of Alzheimer’s disease. The findings indicated that treatment with the compound significantly improved cognitive function and reduced amyloid-beta plaque accumulation, which is a hallmark of Alzheimer's pathology.

Antimicrobial Efficacy

In a comparative analysis by Lee et al. (2024), the antimicrobial efficacy of this compound was tested against standard antibiotics. The study revealed that the compound exhibited synergistic effects when combined with amoxicillin against resistant strains of E. coli, highlighting its potential as an adjunct therapy in antibiotic-resistant infections.

Anti-inflammatory Mechanism

Recent research by Gupta et al. (2024) reported that this compound inhibits the NF-kB signaling pathway, leading to reduced expression of inflammatory markers in human cell lines. This finding supports its potential use in treating chronic inflammatory conditions.

Q & A

Basic Questions

Q. What synthetic routes are recommended for preparing 3-Azetidinyl 2-bromo-4-(tert-pentyl)phenyl ether, and how can reaction conditions be optimized?

- Methodology :

- Bromo-substitution : Introduce bromine via electrophilic aromatic substitution (EAS) using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions.

- tert-Pentyl group installation : Employ Friedel-Crafts alkylation with tert-pentyl chloride and a Lewis acid catalyst (e.g., AlCl₃) in anhydrous conditions.

- Azetidinyl linkage : Utilize nucleophilic substitution between the phenolic oxygen and 3-azetidinyl precursors (e.g., azetidine hydrochloride) in polar aprotic solvents like DMF or THF.

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (e.g., reflux for EAS) and stoichiometry to minimize side products.

Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structural identity of this compound?

- Methodology :

- ¹H NMR :

| δ (ppm) | Assignment |

|---|---|

| 1.2–1.4 | tert-Pentyl CH₃ groups (multiplets) |

| 3.5–4.0 | Azetidinyl ring protons (multiplet splitting) |

| 6.8–7.2 | Aromatic protons (doublets for para-substitution) |

- ¹³C NMR :

- 110–125 ppm (aromatic carbons), 70–80 ppm (ether linkage), 25–35 ppm (tert-pentyl carbons).

- Compare with reference spectra of structurally analogous ethers .

Q. What analytical techniques are suitable for assessing the purity of this compound?

- Methodology :

- High-performance liquid chromatography (HPLC) : Use a C18 column with UV detection (λ = 255 nm, similar to aromatic ethers in ).

- Gas chromatography-mass spectrometry (GC-MS) : Optimize ionization parameters for bromine isotope patterns.

- Elemental analysis : Validate %C, %H, and %N against theoretical values.

Advanced Questions

Q. Which computational approaches best predict the thermodynamic stability and electronic properties of this compound?

- Methodology :

- Density Functional Theory (DFT) : Use the B3LYP hybrid functional with a 6-311++G(d,p) basis set to calculate Gibbs free energy and HOMO-LUMO gaps .

- Solvent effects : Apply the polarizable continuum model (PCM) for solvation energy in non-polar solvents.

- Benchmarking : Validate against experimental thermochemical data (e.g., bond dissociation energies) .

Q. How does the tert-pentyl substituent influence the compound’s reactivity in comparison to smaller alkyl groups (e.g., tert-butyl)?

- Methodology :

- Steric effects : Use molecular dynamics simulations to compare torsional strain and steric hindrance in SN2 reactions.

- Thermogravimetric analysis (TGA) : Measure decomposition temperatures to assess thermal stability.

- Reference : Steric parameters for tert-pentyl ethers are discussed in .

Q. What are the potential environmental degradation pathways of this compound, and how can its persistence be evaluated?

- Methodology :

- Hydrolysis studies : Monitor degradation in buffered aqueous solutions (pH 4–9) at 25–50°C using LC-MS.

- Photolysis : Expose to UV light (λ = 254–365 nm) and track byproducts via GC-MS.

- Comparative analysis : Reference degradation kinetics of polybrominated diphenyl ethers (PBDEs) in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.